Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
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Overview
Description
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound known for its unique structure and properties It is a derivative of benzaldehyde and contains additional functional groups that contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable precursor to introduce the benzopyran moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Vanillin methyl ether: Another related compound with similar functional groups but different overall structure.
Uniqueness
Benzaldehyde, 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to the presence of both the benzaldehyde and benzopyran components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Properties
CAS No. |
820209-52-7 |
---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O5/c1-21-15-8-7-11(10-19)17(18(15)22-2)13-9-16(20)23-14-6-4-3-5-12(13)14/h3-10H,1-2H3 |
InChI Key |
DPLUODNKLYSCGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC |
Origin of Product |
United States |
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